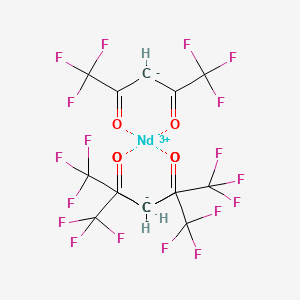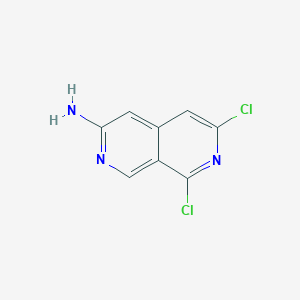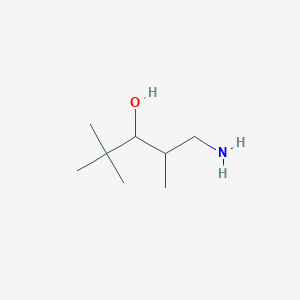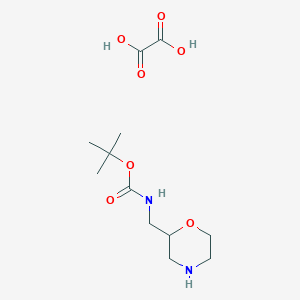
3-mercapto-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercapto-L-aspartic acid, also known as (2R)-2-amino-3-mercaptosuccinic acid, is an organic compound with the molecular formula C4H7NO4S. It is a derivative of L-aspartic acid, where a mercapto group (-SH) replaces one of the carboxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-mercapto-L-aspartic acid can be achieved through several methods. One common approach involves the reaction of L-aspartic acid with thiol-containing reagents under specific conditions. For instance, L-aspartic acid can be reacted with thiourea in the presence of a base to yield this compound . Another method involves the use of ethylenediamine-N,N’-disuccinic acid lyase as a biocatalyst to achieve asymmetric synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. One such method includes the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation, which has been shown to retain the optical activity of L-aspartic acid during and after the intercalation process .
Análisis De Reacciones Químicas
Types of Reactions
3-Mercapto-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The mercapto group (-SH) in the compound is particularly reactive and can participate in these reactions.
Common Reagents and Conditions
Substitution: The mercapto group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Major Products Formed
The major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
3-Mercapto-L-aspartic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-mercapto-L-aspartic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and cellular signaling .
Comparación Con Compuestos Similares
3-Mercapto-L-aspartic acid can be compared with other similar compounds such as:
Captopril: A well-known angiotensin-converting enzyme (ACE) inhibitor that also contains a mercapto group.
L-Cysteine: Another sulfur-containing amino acid that shares similar chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H7NO4S |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |
Clave InChI |
MWUQQPGZOPQTIX-PIKHSQJKSA-N |
SMILES isomérico |
[C@H](C(C(=O)O)S)(C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)S)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)








